Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(3-Chlorophenyl)-3-oxopropanenitrile
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(3-Chlorophenyl)-3-oxopropanenitrile
This guide provides an in-depth technical analysis of 2-(3-Chlorophenyl)-3-oxopropanenitrile , a critical C3-synthon used in the synthesis of fused heterocyclic pharmacophores.[1]
[1]
Executive Summary
2-(3-Chlorophenyl)-3-oxopropanenitrile (also known as
Structural Characterization & Tautomerism
The reactivity of 2-(3-Chlorophenyl)-3-oxopropanenitrile is defined by its tautomeric equilibrium.[1] While formally named as a "3-oxo" (aldehyde) species, it exists predominantly in the enolic form (hydroxymethylene) in both solid state and polar solutions.[1]
The Keto-Enol Equilibrium
The
-
Form A (Keto/Aldehyde): Reactive electrophile at the carbonyl carbon.
-
Form B (Enol/Hydroxymethylene): Stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrile nitrogen (pseudo-6-membered ring).[1] This is the thermodynamically preferred form.
Implication for Analysis:
-
NMR: You will rarely observe the aldehyde proton (~9-10 ppm). Instead, look for a broad, exchangeable enolic proton downfield (
12.0–14.0 ppm) and a vinyl proton ( 7.5–8.0 ppm).[1] -
HPLC: The compound elutes as a single peak under acidic conditions (suppressing ionization), but may split or tail in neutral buffers due to rapid equilibration.[1]
Graphviz Visualization: Tautomeric & Synthetic Pathways
The following diagram illustrates the tautomeric shift and the compound's divergence into key heterocyclic syntheses.
Caption: Synthetic origin and divergent reactivity of 2-(3-Chlorophenyl)-3-oxopropanenitrile.
Physicochemical Parameters
The following data summarizes the core properties. Note that experimental values for the specific 3-chloro isomer are often inferred from the well-characterized 4-chloro analog (CAS 62538-21-0), as the position of the chlorine atom has minimal effect on the core reactivity of the nitrile-formyl handle.[1]
| Parameter | Value / Description | Context |
| CAS Number | 21667-62-9 (Generic) | Specific isomer often custom synthesized.[1] |
| Molecular Formula | MW: 179.60 g/mol | |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles. |
| Melting Point | 125 – 140 °C (Predicted) | Analogous to 4-Cl isomer (144°C).[1] |
| pKa ( | 4.5 – 5.5 | Highly acidic; forms stable enolate salts. |
| LogP | ~1.8 – 2.2 | Moderate lipophilicity; soluble in DCM, EtOAc. |
| Solubility | High: DMSO, DMF, MeOHLow: Water (neutral)High: Aqueous NaOH | Dissolves in base via deprotonation (enolate formation).[1] |
Synthetic Protocol & Handling
Synthesis: Formylation of 3-Chlorophenylacetonitrile
This protocol describes the standard Claisen condensation method.
Reagents:
-
3-Chlorophenylacetonitrile (1.0 eq)
-
Ethyl Formate (1.5 – 2.0 eq)
-
Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (1.2 eq)[1]
-
Solvent: Anhydrous Ethanol or Toluene
Step-by-Step Methodology:
-
Preparation: Charge a dry reactor with NaOEt (solid or 21% soln) and anhydrous ethanol under
atmosphere. -
Addition: Cool to 0–5 °C. Add 3-Chlorophenylacetonitrile dropwise to minimize exotherms.
-
Formylation: Add Ethyl Formate slowly, maintaining temperature <10 °C. The mixture will thicken as the sodium enolate salt precipitates.
-
Reaction: Allow to warm to Room Temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC or HPLC (disappearance of starting nitrile).
-
Quench & Isolation:
-
Purification: Filter the solid, wash with water, and dry. Recrystallization from Ethanol/Water or Toluene if necessary.
Stability & Storage
-
Hydrolysis Risk: The formyl group is labile. Prolonged exposure to moisture, especially in acidic conditions, can lead to deformylation, regenerating the starting nitrile.[1]
-
Oxidation: The enol double bond is susceptible to oxidation. Store under inert gas at 2–8 °C.
Analytical Methodologies
HPLC Method (Reverse Phase)
Due to the acidic nature of the compound, neutral mobile phases cause peak tailing.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5
m.[1] -
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm (Aromatic) and 280 nm (Enol conjugation).
NMR Interpretation ( )
-
12.5 ppm (1H, br s): Enolic -OH (Exchangeable with
). - 7.8 ppm (1H, s): Vinyl proton (-C=CH-OH).[1]
- 7.3 – 7.6 ppm (4H, m): Aromatic protons (3-Cl substitution pattern).[1]
-
Note: The aldehyde form (-CHO, ~9.5 ppm) is typically not observed in DMSO.[1]
Application in Drug Discovery[1][5][6]
The "3-oxopropanenitrile" motif is a "C-C-N" synthon. It reacts with "N-C-N" binucleophiles to form pyrimidines, a reaction central to the synthesis of many tyrosine kinase inhibitors.
Example: Synthesis of 4-Amino-5-(3-chlorophenyl)pyrimidine
-
Reactants: 2-(3-Chlorophenyl)-3-oxopropanenitrile + Formamidine Acetate (or Guanidine for 2-amino derivatives).[1]
-
Conditions: Reflux in Ethanol with NaOEt or DMF at 100 °C.
-
Mechanism:
-
Nucleophilic attack of amidine nitrogen on the formyl carbon.[3]
-
Elimination of water.
-
Intramolecular cyclization onto the nitrile carbon.
-
Tautomerization to the aromatic pyrimidine.
-
Graphviz Visualization: Pyrimidine Synthesis Mechanism
Caption: Mechanistic pathway for the conversion of the guide compound into a pyrimidine scaffold.
References
-
Synthesis of
-Formylarylacetonitriles: -
Tautomerism in 2-Aryl-3-oxopropanenitriles
-
Physicochemical Data (4-Chloro Analog Reference)
-
Application in Heterocyclic Synthesis
Sources
- 1. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. NMR and molecular orbital studies of isomerism and tautomerism in oximes of 2-acyl cyclic 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
